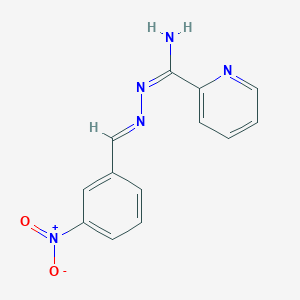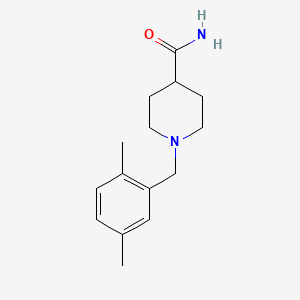![molecular formula C18H19NO B5696820 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide, also known as JNJ-31020028, is a small molecule drug that has been developed by Janssen Pharmaceuticals. It is a potent and selective antagonist of the orexin 2 receptor, which is involved in the regulation of sleep and wakefulness.
科学研究应用
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been primarily studied for its potential as a treatment for sleep disorders, such as insomnia and narcolepsy. It has also been investigated for its effects on drug addiction, anxiety, and depression. In preclinical studies, 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been shown to increase sleep time and decrease wakefulness in rats. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. These findings suggest that 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide may have therapeutic potential for the treatment of sleep disorders and drug addiction.
作用机制
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide is a selective antagonist of the orexin 2 receptor, which is primarily expressed in the brain regions involved in the regulation of sleep and wakefulness. Orexin neurons promote wakefulness by stimulating the release of neurotransmitters such as norepinephrine and dopamine. By blocking the orexin 2 receptor, 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide reduces the activity of these neurons and promotes sleep.
Biochemical and Physiological Effects
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been shown to increase sleep time and decrease wakefulness in rats. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. In addition, 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been shown to have anxiolytic and antidepressant effects in animal models. These findings suggest that 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide may have therapeutic potential for the treatment of sleep disorders, drug addiction, anxiety, and depression.
实验室实验的优点和局限性
One advantage of 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide is its selectivity for the orexin 2 receptor, which reduces the risk of off-target effects. However, its low yield in the synthesis process may limit its use in large-scale experiments. In addition, the high cost of 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide may also limit its use in some research studies.
未来方向
For research on 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide include investigating its potential as a treatment for sleep disorders, drug addiction, anxiety, and depression in humans. In addition, further studies are needed to understand the long-term effects of 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide on sleep and wakefulness. Finally, the development of more efficient and cost-effective synthesis methods for 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide may increase its accessibility for research purposes.
Conclusion
In conclusion, 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide is a small molecule drug that has been developed as a selective antagonist of the orexin 2 receptor. It has shown potential as a treatment for sleep disorders, drug addiction, anxiety, and depression in preclinical studies. However, further research is needed to understand its long-term effects and to develop more efficient and cost-effective synthesis methods.
合成方法
The synthesis of 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 2-(1-methylcyclopropyl)aniline to form 4-methyl-N-(2-(1-methylcyclopropyl)phenyl)benzamide. This intermediate is then reacted with dimethylsulfoxonium methylide to produce 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide. The overall yield of the synthesis is approximately 8%.
属性
IUPAC Name |
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-7-9-14(10-8-13)17(20)19-16-6-4-3-5-15(16)18(2)11-12-18/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEPRWLSFPKIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)


![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)


![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)
![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)


